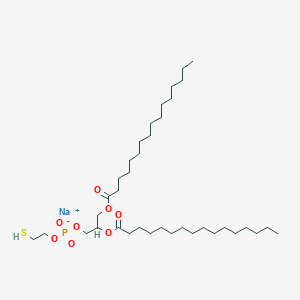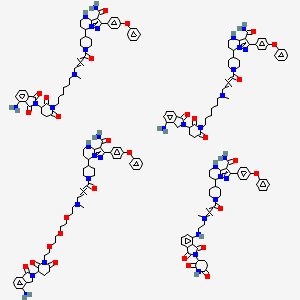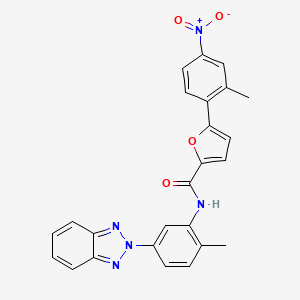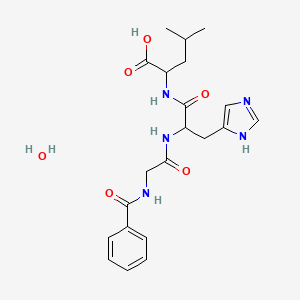
Sodium;2,3-di(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;2,3-di(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate, also known as 1,2-dipalmitoyl-sn-glycero-3-phosphothioethanol (sodium salt), is a complex organic compound with the molecular formula C37H72NaO8PS. This compound is characterized by its unique structure, which includes two hexadecanoyloxy groups and a sulfanylethyl phosphate group. It is commonly used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes, where glycerol is reacted with hexadecanoic acid in the presence of a catalyst. The resulting product is then treated with a sulfanylethyl phosphate group under controlled conditions to yield the final compound. This process is optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Sodium;2,3-di(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanylethyl group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphate group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Scientific Research Applications
Sodium;2,3-di(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and phosphorylation reactions.
Biology: Employed in the study of lipid metabolism and membrane biology due to its structural similarity to natural phospholipids.
Medicine: Investigated for its potential use in drug delivery systems and as a component in lipid-based formulations.
Industry: Utilized in the production of specialized surfactants and emulsifiers .
Mechanism of Action
The mechanism of action of sodium;2,3-di(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate involves its interaction with biological membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It also interacts with specific proteins, modulating their activity and function. The sulfanylethyl phosphate group plays a crucial role in these interactions, acting as a binding site for various molecular targets .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to sodium;2,3-di(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate include:
- 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
- 1,2-distearoyl-sn-glycero-3-phosphothioethanol (sodium salt)
- 1,2-dipalmitoyl-sn-glycero-3-phosphothioethanol (sodium salt)
Uniqueness
What sets this compound apart from similar compounds is its unique combination of hexadecanoyloxy groups and a sulfanylethyl phosphate group. This structure imparts distinctive chemical and physical properties, making it particularly useful in specific research and industrial applications .
Properties
Molecular Formula |
C37H72NaO8PS |
|---|---|
Molecular Weight |
731.0 g/mol |
IUPAC Name |
sodium;2,3-di(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate |
InChI |
InChI=1S/C37H73O8PS.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(38)42-33-35(34-44-46(40,41)43-31-32-47)45-37(39)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35,47H,3-34H2,1-2H3,(H,40,41);/q;+1/p-1 |
InChI Key |
AKETWRINAWSUQU-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCS)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(6-Biphenyl-4-yl-imidazo[2,1-b]thiazol-5-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B13387237.png)
![8a-Methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B13387241.png)

![4,6-Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B13387257.png)
![sodium;2-[4-(3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate](/img/structure/B13387273.png)
![[(2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13387276.png)
![3,5-Dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13387280.png)
![5-Ethyl-3-[6-(3-methoxy-4-methylphenoxy)pyridin-3-yl]imidazolidine-2,4-dione](/img/structure/B13387286.png)
![7-[2-Hydroxy(phenyl)acetamido]-8-oxo-3-({[1-(sulfomethyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13387293.png)

![2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic Acid](/img/structure/B13387314.png)
![7-[2-(3-Hydroxy-5-phenylpent-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid](/img/structure/B13387316.png)

